Methyl 4-(3-nitrophenoxy)butanoate is an organic compound with the molecular formula and a molecular weight of 239.23 g/mol. This compound is characterized by the presence of a nitro group on the phenoxy ring, which significantly influences its reactivity and biological properties. It is classified as an ester, specifically an alkyl ester derived from the corresponding carboxylic acid, 4-(3-nitrophenoxy)butanoic acid.
The synthesis of methyl 4-(3-nitrophenoxy)butanoate typically involves the esterification of 4-(3-nitrophenoxy)butanoic acid with methanol. This reaction is facilitated by an acid catalyst and is performed under reflux conditions to ensure complete conversion of the acid to the ester.
Methyl 4-(3-nitrophenoxy)butanoate can undergo several chemical reactions:
The mechanism of action for methyl 4-(3-nitrophenoxy)butanoate varies depending on the specific reactions it undergoes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound, confirming its structure and purity .
Methyl 4-(3-nitrophenoxy)butanoate has diverse applications in scientific research:
Methyl 4-(3-nitrophenoxy)butanoate (CAS 914605-77-9) is a chemically engineered ester featuring a meta-substituted nitrophenyl group linked via an ether-oxygen to a butanoate methyl ester. This molecular architecture integrates three pharmaceutically relevant elements: a nitroaromatic system capable of electron-withdrawing effects and redox interactions, a flexible ether-linked alkyl chain that enhances solubility and enables conformational adaptation, and a terminal ester moiety amenable to hydrolytic activation. As a crystalline powder with 95% purity, its physicochemical properties—including moderate lipophilicity (calculated LogP ~2.0) and stability at room temperature—render it a versatile intermediate for drug design [1]. Its structural duality allows simultaneous engagement with hydrophobic enzyme pockets via the nitrophenyl ring and participation in hydrogen bonding through the ester carbonyl, making it a valuable scaffold in prodrug development and enzyme inhibitor design.
Nitrophenoxy esters emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of nitroaromatic antibacterial agents in the mid-20th century. Early natural product-inspired drug discovery revealed that nitrophenyl-containing compounds like chloramphenicol exhibited broad-spectrum bioactivity, though toxicity concerns limited applications [8]. This spurred systematic exploration of nitrophenoxy derivatives with modified linker chemistries. The 1970s–1990s witnessed strategic incorporation of alkoxy spacers between nitroaromatics and ester groups, aiming to balance lipophilicity and metabolic stability. For instance, methyl 4-(2-nitrophenyl)butanoate (CAS 22824-20-0) and methyl 2-(4-nitrophenyl)butanoate (CAS 24646-25-1) were developed as protease inhibitor precursors, leveraging the nitro group’s electron-withdrawing properties to modulate adjacent reaction centers [5] [9].
Evolution of Synthetic Methodologies:Initial routes to nitrophenoxy esters relied on classical Williamson ether synthesis, coupling halogenated nitrobenzenes with ω-haloalkanoic esters under basic conditions. Contemporary methods employ transition metal catalysis for regioselective aryl ether formation. For methyl 4-(3-nitrophenoxy)butanoate, optimized synthesis involves nucleophilic substitution of 1-fluoro-3-nitrobenzene with methyl 4-bromobutyrate using K₂CO₃ in DMF, achieving >80% yields [1] [9]. Purification via silica chromatography (hexane/EtOAc) ensures pharmaceutical-grade material free from genotoxic impurities.
Therapeutic Applications:Nitrophenoxy esters serve as precursors to bioactive amines (e.g., via nitro reduction) and nonsteroidal anti-inflammatory drugs. Their role expanded with the discovery that meta-substitution patterns (as in methyl 4-(3-nitrophenoxy)butanoate) enhance target selectivity compared to ortho/para isomers—critical for minimizing off-target effects in kinase inhibitors [5] [9].
Table 1: Key Identifiers of Methyl 4-(3-Nitrophenoxy)butanoate and Related Compounds
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|---|
Methyl 4-(3-nitrophenoxy)butanoate | 914605-77-9 | C₁₁H₁₃NO₅ | 239.23 | Methyl 4-(3-nitrophenoxy)butanoate |
Methyl 2-(4-nitrophenyl)butanoate | 24646-25-1 | C₁₁H₁₃NO₄ | 223.23 | Methyl 2-(4-nitrophenyl)butanoate |
Methyl 4-(2-nitrophenyl)butanoate | 22824-20-0 | C₁₁H₁₃NO₄ | 223.23 | Methyl 4-(2-nitrophenyl)butanoate |
The meta-nitro positioning in methyl 4-(3-nitrophenoxy)butanoate confers distinct electronic and steric advantages over ortho/para isomers. Quantum mechanical studies reveal that meta-substitution minimizes resonance disruption in the phenyl ring while maintaining a dipole moment (~5.2 D) conducive to dipole-dipole interactions with enzyme active sites. This electronic profile enhances binding to targets like soluble epoxide hydrolase (sEH) and NADPH oxidases, where the nitro group acts as a hydrogen-bond acceptor [2] [3].
Ortho Effects: Steric hindrance in ortho-nitro analogs (e.g., methyl 4-(2-nitrophenyl)butanoate) disrupts planarity, diminishing π-stacking with aromatic residues in kinases. This lowers inhibitory potency by 3–5-fold compared to meta/para isomers [5].
Biological Implications:Methyl 4-(3-nitrophenoxy)butanoate’s meta-orientation enhances metabolic stability. Cytochrome P450 oxidation occurs preferentially on the butanoate chain rather than the nitroaromatic ring, delaying deactivation. This contrasts with para-nitro compounds, where electron density facilitates nitro-reduction to amines—a common deactivation pathway [2] [5].
Table 2: Influence of Nitro Group Positioning on Physicochemical and Biochemical Properties
Property | Meta Isomer (3-Nitrophenoxy) | Para Isomer (4-Nitrophenoxy) | Ortho Isomer (2-Nitrophenoxy) |
---|---|---|---|
Dipole Moment (D) | 5.2 | 4.8 | 4.0 |
LogP (Calculated) | 2.0 | 2.1 | 2.3 |
Metabolic Half-life (Human Sera, h) | 4.7 | 2.2 | 3.5 |
IC₅₀ vs. sEH (nM) | 7.0* | 22.0* | >1000 |
Esterase Hydrolysis Rate (kₐₚₚ, min⁻¹) | 0.18 | 0.25 | 0.05 |
*Data from sEH inhibitors featuring analogous nitrophenoxy pharmacophores [3] [5]
The methyl ester in methyl 4-(3-nitrophenoxy)butanoate exemplifies a pro-moiety strategically designed for esterase-mediated activation. Unlike labile pivaloyloxymethyl (POM) esters, aliphatic methyl esters resist serum esterases but undergo efficient hydrolysis by microbial or intracellular carboxylesterases—enabling targeted drug release [4] [6].
Mechanism of Enzymatic Activation:Bacterial esterases (e.g., Staphylococcus aureus FrmB and GloB) hydrolyze methyl 4-(3-nitrophenoxy)butanoate to 4-(3-nitrophenoxy)butanoic acid, detectable via HPLC-MS within 30 minutes of incubation. This carboxylic acid metabolite is the active form inhibiting enolase in pathogens [4]. Human carboxylesterase 1 (hCE1), however, exhibits <5% hydrolysis efficiency toward this substrate due to steric constraints around its catalytic gorge—explaining its serum stability (t₁/₂ > 4 hours) [6].
Prodrug Applications:
sEH Inhibitors: Incorporating this ester into urea-based sEH inhibitors (e.g., 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea) improves water solubility 20-fold while maintaining nM potency. The ester acts as a "tertiary pharmacophore," balancing lipophilicity without compromising target engagement [3].
Design Innovations:Trimethyl-lock (TML) systems combined with methyl esters enable sequential dual activation: ester hydrolysis precedes lactonization, releasing amine-bearing therapeutics. This approach boosts cellular activity of polar drugs by >100-fold in NNMT inhibition assays [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: